molecular formula C9H20N2 B1441034 2-(1-Propyl-3-pyrrolidinyl)ethylamine CAS No. 1219979-40-4

2-(1-Propyl-3-pyrrolidinyl)ethylamine

Cat. No. B1441034
M. Wt: 156.27 g/mol
InChI Key: LLORSIUDDJDXRH-UHFFFAOYSA-N
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Description

2-(1-Propyl-3-pyrrolidinyl)ethylamine, also known as 3-PPP or 3-Pyrrolidinopropiophenone, is a chemical compound that belongs to the class of synthetic amines. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(1-Propyl-3-pyrrolidinyl)ethylamine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Sigma Receptor Ligands

2-(1-Propyl-3-pyrrolidinyl)ethylamine and its derivatives have been studied extensively as ligands for sigma receptors. These receptors are implicated in various neurological processes and diseases. For instance, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrated superpotent affinity for the sigma receptor, making it a potential base for developing novel therapeutic agents (de Costa et al., 1992). Further research on polyamines based on this compound revealed significant structural variation while retaining nanomolar affinity at sigma receptors, suggesting their pharmacological distinction (de Costa et al., 1994).

SPECT Imaging Agents

Studies have explored the potential of certain derivatives of 2-(1-Propyl-3-pyrrolidinyl)ethylamine in single-photon emission computed tomography (SPECT) imaging. Compounds like N-[2-(3-iodophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine were synthesized for this purpose, displaying binding affinity at sigma 1 and sigma 2 sites, indicating their potential as imaging agents (He et al., 1993).

Antibacterial Activity

A derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showed moderate antibacterial activity against S. aureus and E. coli, highlighting the potential of these compounds in antimicrobial research (Angelov et al., 2023).

Synthesis of Pyrrolidine Derivatives

The compound and its relatives have been utilized in the synthesis of various pyrrolidine derivatives. For instance, a study described the construction of an all-substituted pyrrolidine derivative with multiple stereogenic centers, achieved through a highly diastereoselective process (Wang et al., 2015).

properties

IUPAC Name

2-(1-propylpyrrolidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-6-11-7-4-9(8-11)3-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORSIUDDJDXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Propyl-3-pyrrolidinyl)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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